1-(2,4-Di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride
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Overview
Description
1-(2,4-Di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound known for its unique structure and biological activity. It belongs to the class of beta-adrenergic agonists and is commonly used in medical, environmental, and industrial research.
Preparation Methods
The synthesis of 1-(2,4-Di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride involves several steps. One common method includes the alkylation of 2,4-di-tert-butylphenol with epichlorohydrin, followed by the reaction with morpholine. The final product is then converted to its hydrochloride salt . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,4-Di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its potential antioxidant, antifungal, and antibacterial properties.
Medicine: It is investigated for its potential therapeutic effects, including anticancer activity.
Industry: The compound is used in the stabilization of plastics, rubber, and polymers due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with beta-adrenergic receptors. By binding to these receptors, it can modulate various physiological responses, including heart rate and muscle relaxation. The molecular targets and pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels .
Comparison with Similar Compounds
1-(2,4-Di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride can be compared with other similar compounds such as:
2,4-Di-tert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,4-Di-tert-butylphenoxyacetic acid: Another compound with similar structural features and biological activities.
2,4-Di-tert-butylphenoxyethanol: Used in various industrial applications due to its stability and reactivity.
The uniqueness of this compound lies in its combination of a phenolic structure with a morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-ditert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3.ClH/c1-20(2,3)16-7-8-19(18(13-16)21(4,5)6)25-15-17(23)14-22-9-11-24-12-10-22;/h7-8,13,17,23H,9-12,14-15H2,1-6H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRCZPJITKBQKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(CN2CCOCC2)O)C(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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